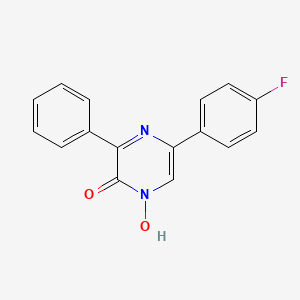![molecular formula C17H18FN3O2 B3129033 Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-33-5](/img/structure/B3129033.png)
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring and a piperazine ring, both of which are common structures in medicinal chemistry . The fluorophenyl group suggests the presence of a fluorine atom, which is often used in drug design to improve a compound’s stability and enhance its ability to penetrate cells .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and coupling reactions .Scientific Research Applications
Anticonvulsant Properties
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate and its derivatives have been studied extensively for their potential anticonvulsant properties. A series of compounds synthesized from this chemical structure showed promising results in reducing seizures in animal models. The compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating their potential in managing epilepsy. Furthermore, the in vitro binding studies suggest that the anticonvulsant activity may be partially related to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015), (Obniska et al., 2012).
Tuberculosis Treatment
Novel compounds related to Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate have shown significant in vivo activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The test compounds exhibited activity comparable to sparfloxacin in reducing the severity of tubercular lesions and managing the disease in mice models (Shindikar & Viswanathan, 2005).
Pain Management
Compounds derived from this chemical structure have been investigated for their potential analgesic properties. Studies have indicated significant analgesic activity without impairing motor coordination, suggesting potential applications in pain management. The most potent compounds demonstrated rapid action and sustained effect, positioning them as promising non-opioid, non-anti-inflammatory analgesics (Viaud et al., 1995).
Neuroinflammation Imaging
A recent study developed a novel PET tracer for imaging neuroinflammation, particularly focusing on the colony-stimulating factor 1 receptor (CSF1R), an emerging target in neurodegenerative diseases. This tracer, based on the chemical structure of interest, showed specificity for CSF1R and underwent minimal metabolism in the brain, indicating its potential utility in diagnosing and studying diseases like Alzheimer's (Lee et al., 2022).
Future Directions
properties
IUPAC Name |
methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-17(22)13-6-7-16(19-12-13)21-10-8-20(9-11-21)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUUPASGOKJIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxybenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3128963.png)
![Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3128969.png)

![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide](/img/structure/B3128994.png)

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129008.png)
![N-[4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129017.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
![2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B3129026.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129037.png)
![N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129040.png)

![Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B3129054.png)